molecular formula C12H12O3 B2690144 4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid CAS No. 1247826-76-1

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B2690144
CAS No.: 1247826-76-1
M. Wt: 204.225
InChI Key: FJWBASXVJVQCMK-UHFFFAOYSA-N
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Description

4-(3,6-Dihydro-2H-pyran-4-yl)benzoic acid is a benzoic acid derivative featuring a 3,6-dihydro-2H-pyran ring attached at the para position of the aromatic core. The dihydro-pyran moiety introduces partial unsaturation (one double bond) into the six-membered oxygen-containing ring, conferring unique steric and electronic properties.

Properties

IUPAC Name

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-5H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWBASXVJVQCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through the acid-catalyzed cyclization of appropriate precursors, such as 4-hydroxy-2-butenal.

    Coupling with Benzoic Acid: The pyran ring is then coupled with benzoic acid using a Friedel-Crafts acylation reaction, where an acyl chloride derivative of benzoic acid reacts with the pyran ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyran ring can participate in hydrogen bonding or hydrophobic interactions, while the benzoic acid moiety can engage in aromatic stacking or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid ()

  • Structure : Features a fully saturated tetrahydro-pyran ring linked via an ether (-O-) group to the benzoic acid.
  • Key Difference : The ether linkage reduces electronic conjugation between the pyran and aromatic ring compared to the direct attachment in the target compound. This may decrease acidity (pKa) of the carboxylic acid due to reduced electron-withdrawing effects.
  • Synthetic Route: Prepared via multi-step reactions starting from tertrahydroisoquinoline derivatives, highlighting the versatility of etherification strategies.

2.1.2. 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one ()

  • Structure : A fused bicyclic pyran system with a methoxybenzoyl substituent.
  • Physicochemical Data : IR carbonyl peaks at 1704 cm⁻¹ (ester) and 1678 cm⁻¹ (ketone), contrasting with the target’s singular carboxylic acid peak (~1700 cm⁻¹).

4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid ()

  • Structure : Tetrahydro-pyran ring substituted with a methoxyphenyl group and carboxylic acid.
  • Key Difference : The carboxylic acid is part of the pyran ring, whereas the target compound retains a free benzoic acid group, preserving its hydrogen-bonding capacity.

5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoic Acid ()

  • Structure : Incorporates a triazolo-pyridine heterocycle and fluorine substituent.
  • Key Difference : The electron-withdrawing fluorine and nitrogen-rich heterocycle enhance acidity (lower pKa) and may improve membrane permeability relative to the dihydro-pyran-substituted target.
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Notable Substituents
4-(3,6-Dihydro-2H-pyran-4-yl)benzoic acid C₁₂H₁₂O₃ 204.23 ~1700 (COOH) Dihydro-pyran
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid C₁₂H₁₄O₄ 246.24 1705 (COOH) Ether-linked tetrahydro-pyran
3-(4-Methoxybenzoyl)-7-methyl-pyrano[4,3-b]pyran-5-one C₁₆H₁₄O₄ 270.28 1704, 1678 Fused pyran, methoxybenzoyl
4-(2-Methoxyphenyl)tetrahydro-pyran-4-carboxylic acid C₁₃H₁₆O₄ 252.26 ~1700 (COOH) Methoxyphenyl, tetrahydro-pyran

Biological Activity

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a unique structural combination of a dihydropyran ring and a benzoic acid moiety, which may influence its biochemical interactions and therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Benzoic acid derivatives are known to exert effects by modulating enzyme functions or acting as receptor ligands. The specific mode of action for this compound is not fully elucidated, but it may involve:

  • Enzyme Inhibition: Compounds in this class often inhibit key metabolic enzymes, affecting cellular metabolism.
  • Receptor Interaction: They may act as agonists or antagonists at specific receptors, influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Benzoic acid derivatives are well-documented for their antimicrobial properties, potentially making this compound effective against various pathogens.
  • Antioxidant Properties:
    • The presence of the dihydropyran ring may enhance the antioxidant capacity of the compound, contributing to its ability to scavenge free radicals .
  • Antiproliferative Effects:
    • Preliminary studies suggest that derivatives of this compound may inhibit cell proliferation in cancer cell lines, indicating potential anticancer activity .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds and their derivatives:

  • A study on 4H-pyran derivatives demonstrated significant antibacterial and antioxidant activities against various bacterial strains and oxidative stress markers. Compounds with similar structures showed IC50 values lower than standard antibiotics like ampicillin .
  • Another investigation into the pharmacokinetics of benzoic acid derivatives indicated that these compounds are generally well absorbed and metabolized in vivo, suggesting favorable bioavailability for therapeutic use.

Data Tables

The following table summarizes the biological activities and relevant findings associated with this compound and its derivatives:

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; enhances oxidative stress resistance
AntiproliferativeInhibits proliferation in cancer cell lines
Enzyme InteractionMay inhibit key metabolic enzymes

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well absorbed with extensive metabolism. Its derivatives have shown varied metabolic stability, which is crucial for their therapeutic efficacy. The compound's solubility and absorption characteristics may be influenced by its functional groups and structural conformation .

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